2-(3-Fluoro-benzyl)-cycloheptanone

Description

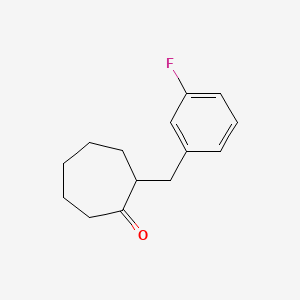

2-(3-Fluoro-benzyl)-cycloheptanone is a fluorinated cycloheptanone derivative featuring a benzyl group substituted with a fluorine atom at the meta position. The cycloheptanone backbone provides a seven-membered cyclic ketone, which may influence steric and electronic properties compared to smaller cyclic ketones (e.g., cyclohexanone).

Properties

Molecular Formula |

C14H17FO |

|---|---|

Molecular Weight |

220.28 g/mol |

IUPAC Name |

2-[(3-fluorophenyl)methyl]cycloheptan-1-one |

InChI |

InChI=1S/C14H17FO/c15-13-7-4-5-11(10-13)9-12-6-2-1-3-8-14(12)16/h4-5,7,10,12H,1-3,6,8-9H2 |

InChI Key |

NITYYOKGUWYMPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorinated Benzaldehyde Derivatives

Several fluorinated benzaldehyde derivatives in share structural similarities with the benzyl group of 2-(3-Fluoro-benzyl)-cycloheptanone. Key examples include:

Key Observations :

- Substituent Position : The position of fluorine and hydroxyl groups significantly impacts physicochemical properties. For instance, 3-Fluoro-2-hydroxybenzaldehyde requires refrigeration (0°C–6°C), suggesting thermal instability compared to other isomers . This aligns with the hypothesis that ortho-substituted fluorinated compounds may exhibit higher reactivity.

- Molecular Weight: The benzyl group in this compound adds approximately 105.12 g/mol (C₇H₅F) to the cycloheptanone base (MW 112.17 g/mol), resulting in a total MW of ~217.29 g/mol. This is heavier than the fluorinated benzaldehydes listed above, implying differences in solubility and volatility.

Cycloheptanone vs. Smaller Cyclic Ketones

The parent compound, cycloheptanone (C₇H₁₂O, MW 112.17 g/mol), is a seven-membered cyclic ketone. Its safety data sheet () highlights handling precautions, including the need for long-sleeved protective clothing and adherence to industrial hygiene practices .

Fluorinated vs. Non-Fluorinated Analogs

- This contrasts with non-fluorinated analogs, where the benzyl group is more electron-rich.

- Biological Activity: Fluorinated compounds like 5′-Fluoro-2′-hydroxyacetophenone (CAS 405-05-0) are often explored for antimicrobial or pharmaceutical applications due to fluorine’s ability to enhance bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.